molecular formula C24H26N4O4S2 B14986727 3-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide

3-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No.: B14986727
M. Wt: 498.6 g/mol
InChI Key: AQZNICBMIJBRMT-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide is a complex organic compound that features a combination of sulfonyl, thiadiazole, and pyrrolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

    Introduction of the Pyrrolidinone Group: This step involves the reaction of the thiadiazole intermediate with a 4-ethylphenyl-substituted pyrrolidinone derivative.

    Sulfonylation: The benzylsulfonyl group is introduced by reacting the intermediate with benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine

Due to its complex structure, this compound could be explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylsulfonyl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide
  • 3-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide

Uniqueness

The uniqueness of 3-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H26N4O4S2

Molecular Weight

498.6 g/mol

IUPAC Name

3-benzylsulfonyl-N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C24H26N4O4S2/c1-2-17-8-10-20(11-9-17)28-15-19(14-22(28)30)23-26-27-24(33-23)25-21(29)12-13-34(31,32)16-18-6-4-3-5-7-18/h3-11,19H,2,12-16H2,1H3,(H,25,27,29)

InChI Key

AQZNICBMIJBRMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCS(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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